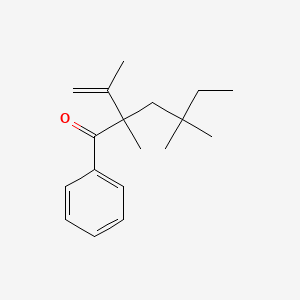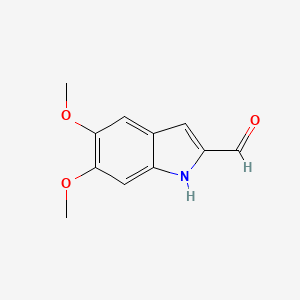![molecular formula C15H25NO2 B15158522 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol CAS No. 656823-29-9](/img/structure/B15158522.png)
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is an organic compound with the molecular formula C14H23NO2 It is a phenolic compound that features a diethylamino group and a propoxy group attached to a dimethylphenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol typically involves the reaction of 3,5-dimethylphenol with 2-(diethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(Dimethylamino)propoxy]-3,5-dimethylphenol
- 4-[2-(Diethylamino)ethoxy]-3,5-dimethylphenol
- 4-[2-(Diisopropylamino)propoxy]-3,5-dimethylphenol
Uniqueness
4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and propoxy groups on the dimethylphenol core allows for unique interactions and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
656823-29-9 |
|---|---|
Formule moléculaire |
C15H25NO2 |
Poids moléculaire |
251.36 g/mol |
Nom IUPAC |
4-[2-(diethylamino)propoxy]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H25NO2/c1-6-16(7-2)13(5)10-18-15-11(3)8-14(17)9-12(15)4/h8-9,13,17H,6-7,10H2,1-5H3 |
Clé InChI |
JFOPNKOVRNAXNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(C)COC1=C(C=C(C=C1C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B15158444.png)


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-furanyl)-](/img/structure/B15158460.png)

![4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B15158493.png)
![8-{[4,5-Dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15158504.png)


![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)

